molecular formula C23H19F3N4O2 B12475610 5-(4-methoxyphenyl)-N-(2-phenylethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

5-(4-methoxyphenyl)-N-(2-phenylethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B12475610
M. Wt: 440.4 g/mol
InChI Key: CUGVWKPFWPYQMW-UHFFFAOYSA-N
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Description

5-(4-methoxyphenyl)-N-(2-phenylethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This class of compounds is known for its diverse biological activities and potential therapeutic applications .

Preparation Methods

The synthesis of 5-(4-methoxyphenyl)-N-(2-phenylethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of aminopyrazoles with various reagents such as 1,2-allenic, enaminonitriles, enaminones, 1,3-diketones, unsaturated nitriles, or unsaturated ketones . Industrial production methods may involve optimizing these reactions for higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids, bases, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(4-methoxyphenyl)-N-(2-phenylethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds in the pyrazolo[1,5-a]pyrimidine family include zaleplon, indiplon, and ocinaplon. These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of 5-(4-methoxyphenyl)-N-(2-phenylethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide lies in its trifluoromethyl group, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C23H19F3N4O2

Molecular Weight

440.4 g/mol

IUPAC Name

5-(4-methoxyphenyl)-N-(2-phenylethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C23H19F3N4O2/c1-32-17-9-7-16(8-10-17)18-13-20(23(24,25)26)30-21(28-18)14-19(29-30)22(31)27-12-11-15-5-3-2-4-6-15/h2-10,13-14H,11-12H2,1H3,(H,27,31)

InChI Key

CUGVWKPFWPYQMW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)NCCC4=CC=CC=C4

Origin of Product

United States

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